molecular formula C12H8F3NO B8318753 2-{3-(Trifluoromethyl)phenoxy}pyridine

2-{3-(Trifluoromethyl)phenoxy}pyridine

Cat. No.: B8318753
M. Wt: 239.19 g/mol
InChI Key: MFDBYHAXXAGPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-(Trifluoromethyl)phenoxy}pyridine is a useful research compound. Its molecular formula is C12H8F3NO and its molecular weight is 239.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]pyridine

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H

InChI Key

MFDBYHAXXAGPNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.84 g (25 mmol) of 2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine (content 99.5 percent prepared according to Example 1), 4.17 g (37.5 mmol) of 4-fluoroaniline, 2.92 g (27.5 mmol) of sodium carbonate, 0.27 g (0.25 mmol) of palladium/activated charcoal (10 percent Pd) and 0.32 g (0.75 mmol) of 1,4-bis(diphenylphosphino)butane (IV, n=4, R8=R9=R10=R11=phenyl) in 25 ml of xylene were placed in an autoclave at room temperature. The autoclave was flushed with inert gas, carbon monoxide was then introduced under a pressure of 5 bar and the temperature was raised to 200° C. The CO pressure was increased to 14.5 bar and the mixture was stirred for 16 hours at 200° C. After cooling to room temperature and depressurization, the reaction mixture was treated with 50 ml of xylene and 50 ml of water and filtered. The aqueous phase was extracted with 25 ml of xylene and the combined organic phases were washed with 30 ml of water. The composition of the dissolved products was determined by GC. 92.1 percent of the title compound (amide), 1.9 percent of educt and 6.0 percent of by-products (3.1 percent of secondary amine formed by direct substitution of Cl by the aniline, and 2.9 percent of 2-[3-(trifluoromethyl)phenoxy]pyridine formed by hydrogenolysis) were found. After distillation of the solvent, the crude product (8.63 g) was obtained in the form of a yellow solid. The crude product was purified by recrystallization from methylcyclohexane. the yield of the title compound product was 6.3 g (67 percent) of colorless crystals. The melting point of the product was 104° to 105° C. Other data concerning the title compound was:
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Three
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0.27 g
Type
catalyst
Reaction Step Six

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